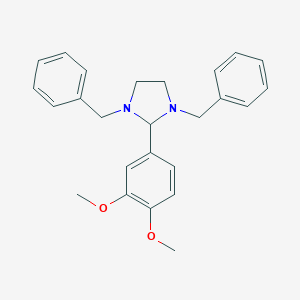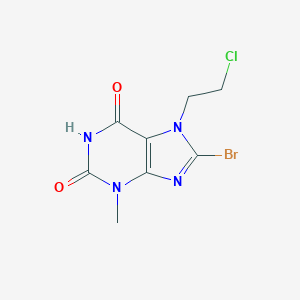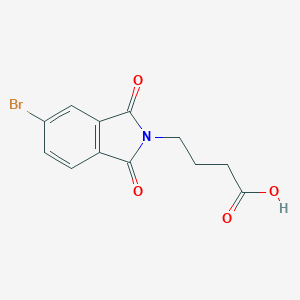
1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
生化学的および生理学的効果
Studies have shown that 1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antiviral activity against certain viruses. In addition, it has been shown to interact with proteins and enzymes, which may have implications for drug discovery.
実験室実験の利点と制限
1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of potential applications. However, there are also limitations to its use in lab experiments. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine. One direction is to further investigate its mechanism of action and its interaction with proteins and enzymes. Another direction is to explore its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, it may be useful to study its potential applications in materials science and catalysis.
合成法
1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine can be synthesized through a variety of methods. One of the most common methods is the reaction of 3,4-dimethoxybenzaldehyde and benzylamine in the presence of a catalyst such as acetic acid. The reaction results in the formation of 1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine as a white solid.
科学的研究の応用
1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine has been studied for its potential applications in various fields such as pharmacology, biochemistry, and materials science. In pharmacology, this compound has been tested for its antitumor, anti-inflammatory, and antiviral activities. In biochemistry, it has been studied for its interaction with proteins and enzymes. In materials science, it has been explored for its potential use as a catalyst and as a precursor for the synthesis of other compounds.
特性
CAS番号 |
5105-25-9 |
|---|---|
製品名 |
1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine |
分子式 |
C25H28N2O2 |
分子量 |
388.5 g/mol |
IUPAC名 |
1,3-dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine |
InChI |
InChI=1S/C25H28N2O2/c1-28-23-14-13-22(17-24(23)29-2)25-26(18-20-9-5-3-6-10-20)15-16-27(25)19-21-11-7-4-8-12-21/h3-14,17,25H,15-16,18-19H2,1-2H3 |
InChIキー |
DWJHMKRZSGTQSU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)



![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)

